molecular formula C16H24GdN4O8- B1198928 Gadoterate

Gadoterate

Cat. No.: B1198928
M. Wt: 557.6 g/mol
InChI Key: GFSTXYOTEVLASN-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
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Description

Gadoterate, commonly known as gadoteric acid, is a gadolinium-based contrast agent used primarily in magnetic resonance imaging (MRI). It is composed of gadolinium (Gd³⁺) complexed with the organic acid DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). This compound is used in the form of its meglumine salt, this compound meglumine, and is known for its high stability and safety profile .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of gadoterate involves the complexation of gadolinium ions with DOTA. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound meglumine involves large-scale synthesis using similar steps but optimized for efficiency and purity. The process includes stringent quality control measures to ensure the safety and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

Gadoterate primarily undergoes complexation reactions. It is highly stable and does not readily participate in oxidation, reduction, or substitution reactions under normal conditions.

Common Reagents and Conditions

    Reagents: Gadolinium oxide, DOTA, meglumine.

    Conditions: Aqueous solution, controlled pH, and temperature.

Major Products

The major product of these reactions is this compound meglumine, a stable and highly soluble compound used in MRI contrast imaging .

Scientific Research Applications

Gadoterate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Gadoterate is a paramagnetic molecule that develops a magnetic moment when placed in a magnetic field. This magnetic moment enhances the relaxation rates of water protons in its vicinity, leading to an increase in signal intensity (brightness) of tissues during MRI. This property allows for the detailed visualization of internal structures and abnormalities .

Comparison with Similar Compounds

Gadoterate is compared with other gadolinium-based contrast agents such as:

  • Gadopentetic acid
  • Gadobenic acid
  • Gadoxetic acid
  • Gadoteridol
  • Gadobutrol

Uniqueness

This compound is unique due to its high stability, which reduces the risk of gadolinium release and associated toxicity. Its macrocyclic structure provides greater thermodynamic and kinetic stability compared to linear gadolinium-based contrast agents .

Properties

Molecular Formula

C16H24GdN4O8-

Molecular Weight

557.6 g/mol

IUPAC Name

gadolinium(3+);2-[4,7,10-tris(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate

InChI

InChI=1S/C16H28N4O8.Gd/c21-13(22)9-17-1-2-18(10-14(23)24)5-6-20(12-16(27)28)8-7-19(4-3-17)11-15(25)26;/h1-12H2,(H,21,22)(H,23,24)(H,25,26)(H,27,28);/q;+3/p-4

InChI Key

GFSTXYOTEVLASN-UHFFFAOYSA-J

Canonical SMILES

C1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3]

Synonyms

gadolinate(1-), (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetato(4-)-
gadolinium 1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetate
gadolinium DOTA
gadoterate
gadoterate sodium
Gd-DOTA

Origin of Product

United States

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